2-Methyl-3-(2-(3-methyl-1-piperidinyl)ethyl)-1H-indole
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Overview
Description
2-Methyl-3-(2-(3-methyl-1-piperidinyl)ethyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-(3-methyl-1-piperidinyl)ethyl)-1H-indole typically involves multi-step organic reactions. One common method involves the alkylation of 2-methylindole with a suitable piperidine derivative. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the indole, followed by the addition of the alkylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the reaction. Catalysts and optimized reaction conditions are employed to ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-(3-methyl-1-piperidinyl)ethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Methyl-3-(2-(3-methyl-1-piperidinyl)ethyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-(3-methyl-1-piperidinyl)ethyl)-1H-indole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(2-piperidinyl)ethyl)-1H-indole
- 3-(2-(3-methyl-1-piperidinyl)ethyl)-1H-indole
Uniqueness
2-Methyl-3-(2-(3-methyl-1-piperidinyl)ethyl)-1H-indole is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methyl group and the piperidine ring differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions.
Properties
CAS No. |
71765-60-1 |
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Molecular Formula |
C17H24N2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
2-methyl-3-[2-(3-methylpiperidin-1-yl)ethyl]-1H-indole |
InChI |
InChI=1S/C17H24N2/c1-13-6-5-10-19(12-13)11-9-15-14(2)18-17-8-4-3-7-16(15)17/h3-4,7-8,13,18H,5-6,9-12H2,1-2H3 |
InChI Key |
JYWYZIAHFBLSNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CCC2=C(NC3=CC=CC=C32)C |
Origin of Product |
United States |
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